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Abstract

AU-24118 is a second-generation, orally bioavailable Proteolysis Targeting Chimera (PROTAC)
designed to induce the degradation of the mammalian switch/sucrose non-fermentable
(MSWI/SNF) complex ATPases, SMARCA2 and SMARCA4, as well as the PBRM1 subunit. By
hijacking the cellular ubiquitin-proteasome system, AU-24118 offers a novel therapeutic
strategy for cancers reliant on these epigenetic regulators, particularly in the context of prostate
cancer. This document provides a comprehensive overview of the mechanism of action of AU-
24118, including its molecular interactions, cellular effects, and preclinical efficacy, supported
by quantitative data and detailed experimental protocols.

Introduction

The mSWI/SNF chromatin remodeling complex plays a critical role in regulating gene
expression by controlling chromatin accessibility. Dysregulation of this complex is implicated in
the pathogenesis of numerous cancers. AU-24118 is a heterobifunctional molecule that links
the E3 ubiquitin ligase cereblon (CRBN) to the bromodomains of SMARCA2 and SMARCAA4,
thereby inducing their ubiquitination and subsequent degradation by the proteasome.[1] This
targeted protein degradation leads to the disruption of oncogenic transcriptional programs and
subsequent tumor growth inhibition. Compared to its predecessor, AU-15330, AU-24118
exhibits improved oral bioavailability and enhanced potency.[1]
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Mechanism of Action

AU-24118 functions as a molecular bridge, facilitating the formation of a ternary complex
between the target proteins (SMARCA2, SMARCA4, and PBRM1) and the CRBN E3 ligase.
This proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to the target
proteins. The resulting polyubiquitinated proteins are then recognized and degraded by the 26S
proteasome.

The key steps in the mechanism of action of AU-24118 are:

» Binding to Target Proteins: The "warhead" of AU-24118 binds to the bromodomains of
SMARCA2 and SMARCA4.

o Recruitment of E3 Ligase: The "E3 ligase binder" moiety of AU-24118 recruits the CRBN E3
ubiquitin ligase.

o Ternary Complex Formation: AU-24118 facilitates the formation of a stable ternary complex
between the target protein and CRBN.

» Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to the target
protein.

o Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded
by the proteasome.

This mechanism was confirmed by experiments showing that co-treatment with the CRBN
ligand lenalidomide or the proteasome inhibitor carfilzomib impeded the degradation of the
target proteins induced by AU-24118.[2] Furthermore, CRISPR-mediated knockout of CRBN in
22Rv1 cells prevented the degradation of SMARCA4, PBRM1, and SMARCA2 by AU-24118.

Quantitative Data
In Vitro Degradation and Cell Viability

AU-24118 demonstrates potent and selective degradation of its target proteins in various
cancer cell lines. While specific DC50 (concentration for 50% degradation) and Dmax
(maximum degradation) values are not explicitly detailed in the primary literature, the available
data indicates significant degradation at nanomolar concentrations.
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Cell Line

Treatment
Conditions

Observed Effect on
] Reference
Target Proteins

VCaP

3-30 nM, 4 hours

Comparable
degradation of
SMARCA4 and
PBRM1

VCaP

1 pM, 2 hours

Significant

downregulation of
SMARCA?2, [1]
SMARCA4, and

PBRM1

AUR-1

0.1 uM, 4 hours

Degradation of
SMARCA2 and [1]
PBRM1

AUR-2

0.1 uM, 4 hours

Degradation of

SMARCAZ2 and

PBRM1; no [1]
degradation of

SMARCA4

Table 1: Summary of In Vitro Degradation of Target Proteins by AU-24118.

The degradation of the target proteins by AU-24118 leads to a reduction in cell viability,

particularly in cancer cells addicted to transcription factors.

Cell Line Type IC50 (5-day treatment) Reference
Sensitive Cancer Cell Lines <100 nM [2]
Resistant Cancer Cell Lines > 100 nM [2]

Table 2: Cell Viability Inhibition by AU-24118.

In Vivo Efficacy
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In a castration-resistant prostate cancer (CRPC) VCaP xenograft model, orally administered
AU-24118 demonstrated significant tumor regression.

Animal Model Treatment Regimen Observed Effect Reference

CB17 SCID mice with 15 mg/kg AU-24118

Tumor regression [1]
VCaP xenografts (p.o., 3 days/week)

15 mg/kg AU-24118
Enhanced tumor
] ] (p.o., 3 days/week) + . _

CB17 SCID mice with regression, with some

10 mg/kg ) [1]
VCaP xenografts ) tumors becoming

Enzalutamide (p.o., 5

) unpalpable

times/week)

Table 3: In Vivo Efficacy of AU-24118 in a CRPC Model.

Pharmacodynamic studies in the VCaP xenograft model confirmed the downregulation of
SMARCA2, SMARCA4, and PBRM1, as well as downstream prostate cancer lineage proteins
such as AR, ERG, C-Myc, and PSA after 5 days of treatment with AU-24118.[1] This was
accompanied by an increase in apoptosis, as evidenced by increased levels of cleaved PARP.

[1]

Experimental Protocols
Western Blot Analysis for Protein Degradation

Objective: To assess the degradation of target proteins following treatment with AU-24118.
Protocol:

e Cell Culture and Treatment: Plate VCaP cells and allow them to adhere overnight. Treat the
cells with the desired concentrations of AU-24118 (e.g., 3-30 nM) or DMSO as a vehicle
control for the specified duration (e.g., 4 hours).

o Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with
protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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o SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel
and transfer them to a PVDF membrane.

» Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with
primary antibodies against SMARCA4, PBRM1, SMARCAZ2, and a loading control (e.g.,
vinculin or GAPDH) overnight at 4°C.

o Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

e Quantification: Densitometrically quantify the protein bands and normalize to the loading
control to determine the extent of protein degradation.

Cell Viability Assay

Objective: To determine the effect of AU-24118 on the viability of cancer cells.

Protocol:

e Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.

o Compound Treatment: After 24 hours, treat the cells with a serial dilution of AU-24118.
 Incubation: Incubate the plates for 5 days.

 Viability Assessment: Measure cell viability using a commercially available assay, such as
CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

o Data Analysis: Plot the cell viability against the log of the compound concentration and fit the
data to a dose-response curve to determine the IC50 value.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of AU-24118 in a preclinical cancer model.
Protocol:

e Animal Model: Utilize immunodeficient mice (e.g., CB17 SCID) for tumor xenografts.
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o Tumor Implantation: Subcutaneously inject VCaP cells into the flanks of the mice.

e Treatment Initiation: Once the tumors reach a palpable size, randomize the mice into
treatment groups (e.g., vehicle, AU-24118, enzalutamide, combination).

o Drug Administration: Administer AU-24118 and other treatments according to the specified
doses and schedules (e.g., oral gavage).

e Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

o Pharmacodynamic Analysis: At specified time points, euthanize a subset of mice and collect
tumor tissue for analysis of target protein degradation and downstream signaling effects by
western blotting or immunohistochemistry.

» Efficacy Endpoint: At the end of the study, euthanize all animals, excise the tumors, and
measure their final weight.

Visualizations
Signaling Pathway of AU-24118 Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12372867#what-is-the-mechanism-of-action-of-au-
24118]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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